molecular formula C8H16FO5P B1302008 Triethyl 2-fluoro-2-phosphonoacetate CAS No. 2356-16-3

Triethyl 2-fluoro-2-phosphonoacetate

Cat. No. B1302008
CAS RN: 2356-16-3
M. Wt: 242.18 g/mol
InChI Key: FVPISMANESAJQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triethyl 2-fluoro-2-phosphonoacetate and related compounds have been synthesized through various methods. One approach involves the tandem reduction-olefination of triethyl 2-acyl-2-fluoro-2-phosphonoacetates with NaBH4 in ethanol, leading to the stereoselective preparation of (Z)-α-fluoro-α,β-unsaturated esters . Another method includes the direct synthesis from triethyl phosphonoacetate by treatment with NaH and Selectfluor®, which proved to be more selective and convenient than using perchloryl fluoride . Additionally, the in situ hydrolysis of triethyl phosphonoacetate has been used to synthesize metal phosphonoacetates .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of triphosphonium-substituted triarylboranes was determined by X-ray diffraction, revealing the peripheral decoration of aryl groups with phosphonium moieties . This structural information is crucial for understanding the binding properties of these compounds with anions such as fluoride and cyanide.

Chemical Reactions Analysis

The chemical reactivity of triethyl 2-fluoro-2-phosphonoacetate derivatives has been explored in several studies. Oxidation reactions have been performed on triethyl α-phosphonoacrylate, leading to the formation of epoxides and dihydroxyphosphonoacetates . Furthermore, the synthesis of new (3-fluoroimidazo[1,2-a]pyridin-2-yl)phosphonates has been achieved through a tandem reaction of imidoyl chlorides with triethyl phosphite .

Physical and Chemical Properties Analysis

The physical and chemical properties of triethyl 2-fluoro-2-phosphonoacetate and its derivatives are influenced by their molecular structure. The anion binding properties of multi-phosphonium triarylboranes, for example, show that fluorophilicity increases with the number of phosphonium moieties, indicating a strong affinity for fluoride ions . The selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication also highlights the unique Lewis acid characteristics of these phosphorus-based compounds .

Safety And Hazards

Triethyl 2-fluoro-2-phosphonoacetate is a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting .

Future Directions

While specific future directions for Triethyl 2-fluoro-2-phosphonoacetate are not mentioned in the search results, its use in various chemical reactions suggests potential applications in organic synthesis and the production of other chemical compounds .

properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPISMANESAJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946330
Record name Ethyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 2-fluoro-2-phosphonoacetate

CAS RN

2356-16-3
Record name Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-fluoro-2-phosphonoacetate
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Synthesis routes and methods I

Procedure details

A mixture of 4.00 g (24.0 mmol) of triethyl phosphite and 4.45 g (24.0 mmol) of ethyl bromofluoroacetate (purchased from PCR Inc. Gainesville, Fla.) was heated to 150° C. for 4 h under argon. The contents of the flask were cooled to RT and then distilled under vacuum (0.5 mm Hg) to provide 4.5 g (77%) of title compound as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

Ethyl bromofluoroacetate (ex Fluorochem) (25 g) and triethyl phosphite (ex Aldrich) (29 g) were heated together at 140-5° for 6 hours in a vessel equipped with a fractionating column. When all the ethyl bromide had distilled off the residue was distilled to give triethyl 2-fluoro-2-phosphonoacetate (22 g) (bp 98°-108° at 0.8 mm). The latter (20 g) was added dropwise to hexane washed sodium hydride (3.3 g) of 60% dispersion) in dry ether (85 ml). After 3 hours at room temperature and 30 mins under reflux, acetone (6.1 ml) was added and the mixture stirred for 4 days at room temperature under nitrogen. After conventional work up the crude product was distilled to give ethyl 2-fluoro-3-methyl-but-2-enoate (4 g) (bp. 60°-2° at 15 mm). (Ref. Machleidt & Wessendorf, Ann. 674, 1, (1964)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Kikuchi, T Onozawa - Journal of Synthetic Organic Chemistry …, 1997 - jstage.jst.go.jp
標 題 化 合 物 2-フ ル オ ロ-2-ホ ス ホ ノ酢 酸 ト リ エ チ ルは,(ジ エ トキ シ ホ ス フ ィ ニ ル) フ ル オ ロ酢 酸 エ チ ル,(ジ. エ トキ シホ ス ホ リル) フ ル オ ロ酢 酸 エチ ル,(エ トキ シカル ボ ニル) フ ル …
Number of citations: 2 www.jstage.jst.go.jp
C Patois, P Savignac - Synthetic communications, 1994 - Taylor & Francis
… Abstract : Triethyl 2-fluoro-2-phosphonoacetate was prepared in one step from dibromofluoromethylphosphonate and ethyl chloroformate. … Since the work of Machleidt et …
Number of citations: 23 www.tandfonline.com
S Sano, Y Kuroda, K Saito, Y Ose, Y Nagao - Tetrahedron, 2006 - Elsevier
… Triethyl 2-acyl-2-fluoro-2-phosphonoacetates 6a–f were prepared by the treatment of commercially available triethyl 2-fluoro-2-phosphonoacetate (3) with n-BuLi (1.05 mol equiv) in …
Number of citations: 44 www.sciencedirect.com
S Sano, T Matsumoto, M Toguchi, M Nakao - Synlett, 2018 - thieme-connect.com
… [16] [17] Thus, we performed the reaction of triethyl 2-fluoro-2-phosphonoacetate (8)[18,19] and 2,2,2-trifluoroethanol under similar conditions (Scheme [5]). As a result, ethyl 2-[bis(2,2,2-…
Number of citations: 6 www.thieme-connect.com
E Percy, M Singh, T Takahashi, Y Takeuchi… - Journal of fluorine …, 1998 - Elsevier
… To a solution of 355 mg ( 1.5 mmol) of triethyl 2-fluoro2-phosphonoacetate (6) [ 61 and 396 mg ( 1.5 mmol) of l8crown-6 in IO ml of anhydrous THF chilled in a dry ice/ acetone bath and …
Number of citations: 16 www.sciencedirect.com
J Jiang - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 2356‐16‐3 ] C 8 H 16 FO 5 P (MW 242.19) InChI = 1S/C8H16FO5P/c1‐4‐12‐8(10)7(9)15(11,13‐5‐2)14‐6‐3/h7H,4‐6H2,1‐3H3 InChIKey = FVPISMANESAJQZ‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
T Kitazume, G Tanaka - Journal of Fluorine Chemistry, 2000 - Elsevier
… from the reaction of triethyl 2-fluoro-2-phosphonoacetate with aldehydes was reported by … esters from the reaction of triethyl 2-fluoro-2-phosphonoacetate with aldehydes in the presence …
Number of citations: 61 www.sciencedirect.com
K Omura, Y Adachi, Y Kobayashi, S Sekiguchi, B Zhou… - Lipids, 2015 - Springer
… We applied herein the Horner-Wadsworth-Emmons reaction of triethyl 2-fluoro-2-phosphonoacetate in the presence of LiCl and 1,8-diazabicyclo[5,4,0]undec-7-ene (DBU) as base …
Number of citations: 3 link.springer.com
F Liu, T Lan, K Chen, Q Wang, Z Huang… - … Applied Materials & …, 2023 - ACS Publications
… Based on the synergistic effect of flame retardancy of the phosphate structure and fluorine group in triethyl 2-fluoro-2-phosphonoacetate (TFPA), the obtained gel electrolyte system …
Number of citations: 3 pubs.acs.org
A Peschiulli, D Oehlrich, F Rombouts, A Vos… - Bioorganic & Medicinal …, 2020 - Elsevier
… The carbonyl intermediates were then reacted with triethyl 2-fluoro-2-phosphonoacetate to synthesize 29 and 30 (74–75% yield). As described for intermediate 19, Pd-catalysed …
Number of citations: 4 www.sciencedirect.com

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